Hen egg lysozyme peptide (46-61) Hen egg lysozyme peptide (46-61) Allergen Gal d 4 (46-61), chicken is a hen egg white lysozyme peptide.
Brand Name: Vulcanchem
CAS No.: 62982-31-4
VCID: VC21540253
InChI: InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)/t31-,32-,33+,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-,55-,56-,57-/m0/s1
SMILES: CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N
Molecular Formula: C₇₂H₁₁₆N₂₂O₂₉
Molecular Weight: 1753.8 g/mol

Hen egg lysozyme peptide (46-61)

CAS No.: 62982-31-4

Cat. No.: VC21540253

Molecular Formula: C₇₂H₁₁₆N₂₂O₂₉

Molecular Weight: 1753.8 g/mol

* For research use only. Not for human or veterinary use.

Hen egg lysozyme peptide (46-61) - 62982-31-4

CAS No. 62982-31-4
Molecular Formula C₇₂H₁₁₆N₂₂O₂₉
Molecular Weight 1753.8 g/mol
IUPAC Name (2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-3-carboxy-2-[[(2S,3R)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoic acid
Standard InChI InChI=1S/C72H116N22O29/c1-9-31(5)54(67(118)86-40(20-30(3)4)62(113)83-38(17-18-47(74)100)61(112)92-55(32(6)10-2)68(119)87-42(23-49(76)102)63(114)90-46(29-96)65(116)84-39(71(122)123)12-11-19-79-72(77)78)91-51(104)27-81-59(110)41(21-35-13-15-36(99)16-14-35)85-64(115)44(25-53(107)108)89-70(121)57(34(8)98)94-66(117)45(28-95)82-50(103)26-80-60(111)43(24-52(105)106)88-69(120)56(33(7)97)93-58(109)37(73)22-48(75)101/h13-16,30-34,37-46,54-57,95-99H,9-12,17-29,73H2,1-8H3,(H2,74,100)(H2,75,101)(H2,76,102)(H,80,111)(H,81,110)(H,82,103)(H,83,113)(H,84,116)(H,85,115)(H,86,118)(H,87,119)(H,88,120)(H,89,121)(H,90,114)(H,91,104)(H,92,112)(H,93,109)(H,94,117)(H,105,106)(H,107,108)(H,122,123)(H4,77,78,79)/t31-,32-,33+,34+,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,54-,55-,56-,57-/m0/s1
Standard InChI Key HYXXBINWGPYLTQ-DMWLTYJSSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)N)N
SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N
Canonical SMILES CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)N

Chemical Structure and Properties

Chemical Composition

Hen egg lysozyme peptide (46-61) possesses specific chemical properties that enable its unique biological functions:

  • CAS Number: 62982-31-4

  • Molecular Formula: C72H116N22O29

  • Molecular Weight: 1753.8 g/mol

The peptide consists of 16 amino acid residues corresponding to positions 46 through 61 in the complete hen egg lysozyme protein sequence. This particular fragment has been identified as a significant T-cell epitope, particularly in certain mouse models, influencing its extensive use in immunological research .

Structural Characteristics

The specific amino acid sequence of this peptide contributes to its unique three-dimensional structure, which plays a crucial role in its biological activities. As a fragment of the larger lysozyme protein, it maintains certain structural elements that enable it to be recognized by immune system components, particularly T-cell receptors when presented by MHC class II molecules . This structural recognition forms the basis for many of its applications in immunological research.

Preparation Methods

Synthetic Approaches

Several methods exist for producing hen egg lysozyme peptide (46-61), each with specific advantages depending on the intended application:

  • Enzymatic Hydrolysis: This method involves using specific enzymes to break down the complete lysozyme protein at precise points to isolate the 46-61 fragment. This approach is often favored in industrial settings due to its cost-effectiveness and efficiency.

  • Microbial Fermentation: Certain microorganisms can be utilized in fermentation processes to produce the peptide. This method leverages biological systems for peptide synthesis.

  • Chemical Synthesis: Solid-phase peptide synthesis techniques allow for precise chemical construction of the peptide sequence. This approach offers high purity and consistency, particularly valuable for research applications requiring standardized materials.

For commercial and industrial applications, enzymatic hydrolysis is often preferred due to its scalability and relatively lower cost compared to chemical synthesis methods.

Biological Activities and Mechanism of Action

Antibacterial Properties

The primary biological activity of hen egg lysozyme peptide (46-61) stems from its parent protein's function. Its mechanism of action involves:

  • Peptidoglycan Disruption: The peptide participates in hydrolyzing bonds between sugar molecules in the peptidoglycan layer of bacterial cell walls. This action compromises the structural integrity of the bacterial cell wall, ultimately leading to cell rupture and bacterial death.

  • Membrane Interactions: Research suggests that the peptide may also interact with bacterial membranes, further contributing to its antimicrobial effects.

These properties make the peptide valuable in applications requiring antimicrobial activity, particularly in food preservation and pharmaceutical development.

Immunological Functions

Beyond its antibacterial properties, hen egg lysozyme peptide (46-61) serves as an important immunological tool:

  • T Cell Epitope: The peptide functions as an immunodominant epitope recognized by T cells, particularly in certain mouse strains with specific MHC haplotypes . This recognition forms the basis for numerous immunological studies.

  • Immune Response Modulation: The peptide can stimulate immune responses against pathogens, potentially enhancing vaccine efficacy.

This dual functionality—both antimicrobial and immunomodulatory—makes this peptide particularly valuable in research settings.

Research Applications in Immunology

MHC Class II Presentation Studies

One of the most significant research applications of hen egg lysozyme peptide (46-61) involves studying MHC class II antigen presentation mechanisms:

  • Endogenous Antigen Processing: Research has utilized this peptide to investigate how different structural forms of endogenous antigens are processed and presented by MHC class II molecules. Studies have examined the peptide's presentation when expressed in various cellular compartments, including as secreted proteins, endoplasmic reticulum-retained proteins, or membrane-anchored proteins .

  • Presentation Efficiency Analysis: Investigations have revealed that the efficiency of presenting this peptide varies based on its structural form, with membrane-bound and highly secreted forms showing greater presentation efficiency compared to those retained in the endoplasmic reticulum .

These studies contribute valuable insights into fundamental immunological processes, enhancing our understanding of antigen presentation mechanisms.

Autoimmunity Research

Hen egg lysozyme peptide (46-61) has been instrumental in studies examining autoimmunity mechanisms:

  • Transgenic Mouse Models: Research involving hen egg lysozyme-transgenic mice has utilized this peptide to examine how modifications to self-antigens can break tolerance and induce autoimmune responses .

  • Antibody Response Patterns: Studies have analyzed the patterns of antibody responses to this peptide epitope in both wild-type and transgenic mice, providing insights into immune tolerance mechanisms .

This research contributes to our understanding of how autoimmune conditions develop and might inform future therapeutic approaches.

Applications in Vaccine Development

ApplicationMechanismPotential BenefitResearch Stage
Antimicrobial vaccine componentDirect antimicrobial activityEnhanced pathogen clearancePreclinical testing
T cell epitope carrierMHC Class II presentationImproved cellular immune responsesExperimental
Hapten-modified adjuvantBreaking of immune toleranceNovel approach for difficult targetsEarly research
Dendritic cell maturationInteraction with newly activated T cellsEnhanced antigen presentationExperimental

Comparative Analysis with Related Compounds

Comparison with Other Egg White Peptides

Hen egg lysozyme peptide (46-61) can be contextualized by comparing it with other bioactive peptides derived from egg white proteins:

  • Ovalbumin-Derived Peptides: While ovalbumin is the most abundant protein in egg white and its peptides have been studied for various biochemical applications, hen egg lysozyme peptide (46-61) stands out for its specific immunodominant epitope characteristics .

  • Ovotransferrin Fragments: Ovotransferrin peptides are known for iron-binding and antimicrobial properties, whereas hen egg lysozyme peptide (46-61) is particularly valued for its immunological applications.

  • Ovomucin-Derived Peptides: These contribute to the gel-like consistency of egg white and possess antiviral properties, complementing the primarily antibacterial and immunomodulatory functions of hen egg lysozyme peptide (46-61).

This comparative analysis highlights the unique position of hen egg lysozyme peptide (46-61) within the spectrum of egg-derived bioactive compounds.

Recent Advances and Future Perspectives

Emerging Applications

Recent research continues to expand the potential applications of hen egg lysozyme peptide (46-61):

  • Food Preservation Innovation: Recent case studies have indicated that incorporating the peptide into food products can effectively inhibit bacterial growth, presenting sustainable food preservation alternatives.

  • Immunotherapy Development: The peptide's role in immune modulation suggests potential applications in developing novel immunotherapeutic approaches.

  • Bystander Dendritic Cell Maturation: Research has connected this peptide with processes involving newly activated T cells promoting the maturation of bystander dendritic cells, suggesting more complex immunological roles than previously understood .

Future Research Directions

Several promising avenues for future research exist:

  • Structure-Function Relationship Studies: Further investigation into how specific amino acid modifications affect the peptide's biological activities could yield valuable insights for designing enhanced derivatives.

  • Combined Antimicrobial Strategies: Research exploring synergistic effects between this peptide and other antimicrobial compounds could lead to novel therapeutic approaches.

  • Advanced Vaccine Technologies: Integration of the peptide into modern vaccine platforms, such as mRNA or viral vector systems, represents an exciting frontier for immunological research.

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